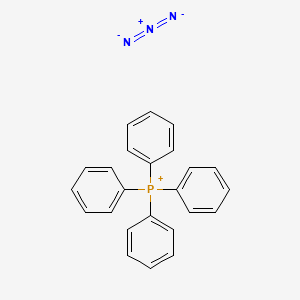

Tetraphenylphosphanium azide

Description

Overview of Azide (B81097) Chemistry in Contemporary Synthesis

Azides, characterized by the linear N₃⁻ functional group, are versatile reagents in modern organic synthesis. nih.govwikipedia.org Their reactivity is primarily governed by the terminal nitrogen atom, which can act as a nucleophile. nih.gov A cornerstone of their application is the Staudinger reaction, where an azide reacts with a phosphine (B1218219) to form an iminophosphorane, a key intermediate in the synthesis of amines and other nitrogen-containing compounds. nih.govacs.org Furthermore, azides readily participate in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry," which allows for the efficient construction of 1,2,3-triazoles. wikipedia.org The ability of the azide group to be introduced into molecules through various methods, such as nucleophilic substitution of halides or activation of alcohols, further enhances its utility as a synthetic building block. wikipedia.orgwikipedia.org

Contextualizing Quaternary Phosphonium (B103445) Salts in Chemical Research

Quaternary phosphonium salts, with the general formula [R₄P]⁺X⁻, are a significant class of organophosphorus compounds. The most common examples feature four organic substituents attached to a central phosphorus atom, forming a stable tetrahedral cation. nih.gov These salts have found widespread use as phase-transfer catalysts, facilitating reactions between reactants in immiscible phases. researchgate.netkpi.ua They are also employed as ionic liquids and as reagents in a variety of organic transformations. kpi.ua The tetraphenylphosphonium (B101447) cation, [Ph₄P]⁺, is particularly noteworthy due to its high chemical stability and rigid, well-defined structure. nih.gov The synthesis of quaternary phosphonium salts can be achieved through several methods, including the quaternization of tertiary phosphines with alkyl or aryl halides. wikipedia.orgnih.gov

Significance of Tetraphenylphosphonium Azide within Ionic Chemistry and Materials Science

Tetraphenylphosphonium azide, [Ph₄P]N₃, combines the advantageous properties of both the tetraphenylphosphonium cation and the azide anion. The bulky and lipophilic nature of the [Ph₄P]⁺ cation can enhance the solubility of the azide salt in organic solvents, facilitating its use in a variety of reaction media. This property is particularly valuable for a reagent like hexadecyltributylphosphonium azide, which is highly soluble in nonpolar solvents and can be used as a melt for rapid nucleophilic substitution reactions. researchgate.net While specific applications of tetraphenylphosphonium azide in materials science are not extensively documented in dedicated literature, the constituent ions suggest potential roles. For instance, polymers incorporating the 1,2,3-triazole linkage, formed from azide precursors, exhibit enhanced adhesive and anticorrosion properties. mdpi.com Furthermore, polyphosphazenes, which can be synthesized from azide and phosphine precursors, are known for their thermal stability and flame-retardant characteristics. nih.govlookchem.com

Historical Development and Early Investigations of Related Azide Systems

Current Research Landscape and Knowledge Gaps Pertaining to Tetraphenylphosphonium Azide

Current research on quaternary phosphonium salts is vibrant, with a focus on their applications in catalysis, as ionic liquids, and in the development of new synthetic methodologies. kpi.ua Similarly, the field of azide chemistry continues to expand, particularly with the widespread adoption of click chemistry. youtube.com However, a detailed and comprehensive body of research focused solely on tetraphenylphosphonium azide is not apparent in the current literature. While it is used as a reagent, specific data on its fundamental properties and applications are often embedded within studies of more complex systems.

Key knowledge gaps that remain to be addressed include:

A dedicated and detailed single-crystal X-ray structure analysis of pure tetraphenylphosphonium azide.

Comprehensive thermal analysis (TGA/DSC) to fully characterize its thermal stability and decomposition profile.

A broader investigation of its reactivity in a wider range of organic transformations beyond its use as a simple azide source.

Specific studies on its efficacy as a precursor for the synthesis of polyphosphazenes via the Staudinger reaction, with detailed characterization of the resulting polymers.

Exploration of its potential applications in materials science, for example, in the synthesis of functional polymers or as a component in energetic materials.

Addressing these knowledge gaps through focused research would provide a more complete understanding of this important chemical compound and could unlock new applications in both synthetic chemistry and materials science.

Structure

3D Structure of Parent

Properties

CAS No. |

79180-81-7 |

|---|---|

Molecular Formula |

C24H20N3P |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

tetraphenylphosphanium;azide |

InChI |

InChI=1S/C24H20P.N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-2/h1-20H;/q+1;-1 |

InChI Key |

ITOYNCDYUKLCET-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[N-]=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Tetraphenylphosphanium Azide and Derivatives

Precursor Synthesis Strategies

The formation of tetraphenylphosphonium (B101447) azide (B81097) fundamentally relies on the availability of its precursor, the tetraphenylphosphonium cation, typically sourced from its halide salts, and a suitable source of the azide anion.

Preparation of Tetraphenylphosphonium Halides as Precursors

Tetraphenylphosphonium halides, most commonly the chloride and bromide salts, are the primary starting materials for generating the tetraphenylphosphonium cation. Several synthetic routes to these precursors have been established.

One common method for synthesizing tetraphenylphosphonium chloride ([PPh4]Cl) involves the reaction of triphenylphosphine (B44618) (PPh3) with chlorobenzene (B131634) (PhCl) in the presence of a nickel salt catalyst. wikipedia.org An alternative approach for synthesizing tetraphenylphosphonium bromide involves the reaction of triphenylphosphine with bromobenzene (B47551), also utilizing a catalyst such as a divalent metal halide hydrate. google.com A non-solvent method for this reaction has also been developed, where bromobenzene serves as both a reactant and the reaction solvent. google.comgoogle.com The reaction temperature and choice of solvent are critical parameters that influence the yield of the desired halide salt. For instance, the synthesis of tetraphenylphosphonium bromide has been optimized by carrying out the reaction in n-octanol at 195°C for 6 hours, resulting in a yield of 89%. researchgate.netresearchgate.net

Historically, tetraphenylphosphonium bromide was synthesized by reacting phenylmagnesium bromide with triphenylphosphine and subsequently passing dry oxygen through the mixture. wikipedia.org This method is believed to proceed through the reaction of the Grignard reagent with triphenylphosphine oxide. wikipedia.org Another pathway to tetraphenylphosphonium chloride involves the quaternization of triphenylphosphine with phosphorus trichloride (B1173362) in the presence of a base like triethylamine (B128534) or pyridine. nbinno.com

The choice of the halide precursor can be influenced by the desired final product and the subsequent reaction conditions. For example, tetraphenylphosphonium chloride can be obtained from the corresponding bromide salt through successive recrystallizations from saturated sodium chloride solutions or by elution of the bromide through a chloride-charged resin. acs.org The physical properties of these halides, such as their solubility in polar organic solvents like acetonitrile (B52724) and dimethylformamide, make them suitable for a variety of synthetic applications. wikipedia.org

Table 1: Synthetic Methods for Tetraphenylphosphonium Halides

| Halide | Reactants | Catalyst/Conditions | Key Features |

| [PPh4]Cl | Triphenylphosphine, Chlorobenzene | Nickel salt | Direct synthesis of the chloride salt. wikipedia.org |

| [PPh4]Br | Triphenylphosphine, Bromobenzene | Divalent metal halide hydrate | Can be performed using a non-solvent method. google.comgoogle.com |

| [PPh4]Br | Phenylmagnesium bromide, Triphenylphosphine, Oxygen | Grignard-based synthesis. wikipedia.org | |

| [PPh4]Cl | Triphenylphosphine, Phosphorus trichloride | Triethylamine or Pyridine | Quaternization reaction. nbinno.com |

Generation of Hydrazoic Acid and Azide Sources

The azide anion (N3-) is the other critical component for the synthesis of tetraphenylphosphonium azide. This anion is typically introduced in the form of hydrazoic acid (HN3) or an alkali metal azide, such as sodium azide (NaN3). Hydrazoic acid can be generated in situ for immediate use in reactions. For instance, the cycloaddition of 2-fluoro-2,2-dinitroacetonitrile with hydrazoic acid has been used to synthesize a tetrazole derivative, which can then undergo an acid-base reaction with tetraphenylphosphonium chloride to yield the corresponding tetraphenylphosphonium salt. taylorandfrancis.com

Sodium azide is a common and commercially available source of the azide anion. Its reaction with a tetraphenylphosphonium halide in a suitable solvent system is a straightforward method for preparing tetraphenylphosphonium azide. The choice of the azide source depends on factors such as safety considerations, reaction scale, and the desired purity of the final product.

Direct Synthesis Routes of Tetraphenylphosphonium Azide

The direct synthesis of tetraphenylphosphonium azide involves the combination of the pre-formed tetraphenylphosphonium cation with the azide anion.

Reaction Pathways for Phosphonium (B103445) Cation and Azide Anion Combination

The most common and direct pathway for the synthesis of tetraphenylphosphonium azide is a salt metathesis reaction. This typically involves reacting a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide, with an alkali metal azide, most frequently sodium azide. The reaction is driven by the precipitation of the less soluble inorganic halide salt (e.g., sodium bromide) from the reaction mixture, leaving the desired tetraphenylphosphonium azide in solution.

Another approach involves the use of hydrazoic acid. In this case, a tetraphenylphosphonium salt, often the hydroxide (B78521) or a halide, is treated with hydrazoic acid. The acid-base reaction or the displacement of the halide anion by the azide anion leads to the formation of tetraphenylphosphonium azide.

Optimization of Reaction Conditions and Solvent Systems

The efficiency and yield of the direct synthesis of tetraphenylphosphonium azide are highly dependent on the reaction conditions and the choice of solvent. The solvent system must be able to dissolve both the tetraphenylphosphonium halide and the azide source, while also facilitating the precipitation of the inorganic byproduct.

Commonly used solvents for this reaction include polar aprotic solvents like acetonitrile and dimethylformamide, which can effectively solvate the ionic species involved. Water can also be used as a solvent, particularly when using water-soluble salts like sodium azide and tetraphenylphosphonium chloride. The reaction temperature is typically kept moderate to prevent the decomposition of the azide compound.

Optimization of the reaction may involve adjusting the stoichiometry of the reactants to ensure complete conversion of the starting tetraphenylphosphonium halide. The purification of the final product often involves filtration to remove the precipitated inorganic salt, followed by evaporation of the solvent and recrystallization of the tetraphenylphosphonium azide from a suitable solvent or solvent mixture.

Synthesis of Tetraphenylphosphonium Azide as an Intermediate

Tetraphenylphosphonium azide is not only a stable, isolable compound but also serves as a valuable intermediate in organic synthesis. Its primary utility lies in its ability to act as a safe and convenient source of the azide anion in non-aqueous media. The bulky and lipophilic nature of the tetraphenylphosphonium cation renders the azide salt soluble in a wide range of organic solvents, which is a significant advantage over inorganic azides like sodium azide.

This enhanced solubility allows for homogeneous reaction conditions in various organic transformations where the introduction of an azide group is required. For example, it can be used in nucleophilic substitution reactions to introduce the azide moiety onto an organic substrate, which can then be further transformed into amines, triazoles, or other nitrogen-containing heterocycles. The use of tetraphenylphosphonium azide as an intermediate often leads to milder reaction conditions and improved yields compared to traditional methods using inorganic azides.

In-situ Formation for Subsequent Reactions

The in-situ generation of tetraphenylphosphonium azide is a valuable strategy, particularly when the azide is used as a reagent in a subsequent step. This approach avoids the isolation of the potentially hazardous azide compound. A common method involves the reaction of a tetraphenylphosphonium halide, such as tetraphenylphosphonium bromide, with an alkali metal azide like sodium azide or potassium azide in a suitable solvent. The resulting tetraphenylphosphonium azide can then be directly utilized in the same reaction vessel.

For instance, tetraphenylphosphonium azide is formed in situ and used in the synthesis of other complex azide-containing compounds. In the preparation of tetraphenylphosphonium tetraazidoborate, [P(C₆H₅)₄][B(N₃)₄], boron triazide (B(N₃)₃) is first prepared in situ. Tetraphenylphosphonium azide is then added to the reaction mixture to form the final product. znaturforsch.comznaturforsch.com Although in this specific case the phosphonium azide was added as an isolated reagent, the principle of using one in situ prepared component highlights a common synthetic strategy in this area of chemistry.

Another application involves the use of phosphonium azides in amination reactions. While not involving tetraphenylphosphonium azide directly, studies on phosphoryl azides demonstrate the principle of their reaction with amines to form phosphoramidates. nih.govrsc.org This suggests that tetraphenylphosphonium azide, formed in situ, could act as an azide source for various nucleophilic substitution or addition reactions.

Isolation and Purification Techniques

When a pure, isolated sample of tetraphenylphosphonium azide is required, specific procedures for its separation and purification are employed. Following the synthesis, which typically involves a salt metathesis reaction between a tetraphenylphosphonium salt (e.g., [Ph₄P]Br) and an azide source (e.g., NaN₃) in a solvent like methanol (B129727) or acetonitrile, the initial isolation is often achieved by removing the solvent under vacuum.

A study detailing the synthesis of tetraphenylphosphonium tetraazidoborate illustrates a relevant purification technique. After the reaction, all volatile components were removed by vacuum evaporation, leaving a colorless solid. znaturforsch.com This solid product was then purified by recrystallization from a mixture of acetonitrile and hexane, which yielded colorless crystals with a 60% yield. znaturforsch.com

The choice of solvent for recrystallization is critical and depends on the solubility characteristics of the phosphonium salt and the impurities. The use of a solvent/anti-solvent system, such as acetonitrile/hexane or diethyl ether, is a common practice. Tetraphenylphosphonium salts are known for their property of being less likely to trap organic compounds like diethyl ether during precipitation, which facilitates the isolation of a stable, pure solid. researchgate.net

Table 1: Purification of Tetraphenylphosphonium Azide Derivatives

| Derivative | Purification Method | Solvents | Outcome | Reference |

|---|---|---|---|---|

| [P(C₆H₅)₄][B(N₃)₄] | Recrystallization | Acetonitrile / Hexane | Colorless crystals (60% yield) | znaturforsch.com |

Exploration of Novel Synthetic Pathways

Research into the synthesis of phosphonium salts, including azides, is increasingly focused on developing more efficient, environmentally friendly, and versatile methods.

Catalytic Methods in Azide Salt Formation

Catalysis offers a pathway to more efficient and selective chemical reactions. chemscene.com In the synthesis of phosphonium salts and related azide compounds, various catalytic methods have been explored.

For the formation of the tetraphenylphosphonium cation itself, a catalytic method for synthesizing tetraphenylphosphonium bromide from triphenylphosphine and bromobenzene has been reported using nickelous chloride as a catalyst. researchgate.net The reaction was carried out in n-octanol at 195°C, achieving a yield of 89%. researchgate.net This demonstrates that transition metals can effectively catalyze the formation of the phosphonium scaffold.

In the realm of azide chemistry, cobalt catalysis has been successfully employed. A cobalt(II) tetraphenylporphyrin (B126558) [Co(TPP)] complex catalyzes the aziridination of alkenes using diphenylphosphoryl azide (DPPA) as the nitrene source. capes.gov.br This reaction directly forms N-phosphorus-substituted aziridines, showcasing a catalytic application of a phosphoryl azide. capes.gov.br

Furthermore, copper-catalyzed reactions are prominent in azide chemistry. The Chan-Lam cross-coupling reaction, for example, uses copper catalysts to synthesize organic multiazides from arylboronic acid pinacol (B44631) esters and sodium azide. nih.gov Such catalytic methods for forming C-N₃ or P-N₃ bonds are crucial for developing efficient routes to various azide-containing compounds, including phosphonium azides.

Table 3: Catalytic Methods in Phosphonium Salt and Azide Synthesis

| Catalyst | Reactants | Product | Key Finding | Reference |

|---|---|---|---|---|

| Nickelous Chloride | Triphenylphosphine, Bromobenzene | Tetraphenylphosphonium bromide | Achieved 89% yield in n-octanol | researchgate.net |

| Cobalt(II) Tetraphenylporphyrin | Alkenes, Diphenylphosphoryl azide | N-Phosphorus-substituted aziridines | Cobalt is essential for the catalytic aziridination with DPPA | capes.gov.br |

| Copper(I) Salts | Terminal alkynes, 1-Azido-1,1,2,2-tetrafluoroethane | N-tetrafluoroethyl-1,2,3-triazoles | Efficient CuAAC reaction for triazole formation | nih.gov |

Spectroscopic and Structural Characterization of Tetraphenylphosphanium Azide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular vibrations within tetraphenylphosphanium azide (B81097). These methods are particularly effective for identifying the characteristic modes of the azide anion and the tetraphenylphosphanium cation.

Infrared (IR) spectroscopy is a powerful method for identifying specific functional groups within a molecule. In the case of tetraphenylphosphanium azide, IR analysis is crucial for confirming the presence of the azide anion (N₃⁻). The azide group is known for its strong and characteristic absorption bands, particularly the antisymmetric stretching vibration (ν_as). nih.gov

This antisymmetric stretch is located in a relatively uncongested region of the infrared spectrum, typically between 2000 and 2200 cm⁻¹. nih.gov For ionic azides, this band is particularly intense. In related tetraphenylphosphanium salts containing complex azide anions, such as [PPh₄]₂[VO(N₃)₅] and [PPh₄]₂[M(N₃)₆] (where M = Zr, Hf), this vibration is observed, confirming the presence of the N₃ moiety. researchgate.netpublish.csiro.au The IR spectrum also displays the characteristic vibrations of the tetraphenylphosphonium (B101447) cation, which can be identified by comparison with other tetraphenylphosphonium salts like the halides. publish.csiro.aursc.orgiucr.org Key vibrational bands for the constituent ions are summarized in the table below. researchgate.netirdg.orgplus.ac.at

| Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| Azide (N₃⁻) | ν_as(N-N-N) | ~2045 | Antisymmetric Stretch |

| Azide (N₃⁻) | ν_s(N-N-N) | ~1338 | Symmetric Stretch |

| Azide (N₃⁻) | δ(N-N-N) | ~640 | Bending |

| Tetraphenylphosphanium (PPh₄⁺) | Phenyl C-H Stretch | >3000 | Aromatic C-H stretching |

| Tetraphenylphosphanium (PPh₄⁺) | Phenyl C-C Stretch | 1585, 1485, 1439 | Ring skeletal vibrations |

| Tetraphenylphosphanium (PPh₄⁺) | P-Phenyl Vibration | 1108 | P-C stretch related mode |

| Tetraphenylphosphanium (PPh₄⁺) | Phenyl Ring Vibration | 528 | Ring deformation (X-sensitive) |

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. researchgate.net In this compound, Raman spectroscopy allows for the characterization of vibrational modes for both the cation and the anion. americanpharmaceuticalreview.com

The symmetric stretch (ν_s) of the azide anion, which is often weak or forbidden in the IR spectrum of a symmetric N₃⁻ ion, is typically strong in the Raman spectrum. Studies on other ionic azides, such as hydrazinium (B103819) azide, show this symmetric stretch appearing in the region of 1338–1346 cm⁻¹. plus.ac.at The tetraphenylphosphanium cation exhibits several characteristic Raman bands, most notably the intense ring "breathing" mode of the phenyl groups. molaid.com The Raman spectrum provides a structural fingerprint that can be used to identify the compound and analyze the interactions between the ions in the crystal lattice. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic-level structure of this compound by probing the magnetic environments of the ¹H, ¹³C, and ³¹P nuclei.

The ¹H NMR spectrum of this compound is characterized exclusively by the signals from the protons of the tetraphenylphosphanium cation, as the azide anion contains no protons. The spectrum shows a series of multiplets in the aromatic region, typically between 7.5 and 8.0 ppm. These signals correspond to the ortho, meta, and para protons of the four phenyl rings attached to the phosphorus atom. Due to the free rotation of the phenyl groups in solution, the protons on all four rings are chemically equivalent. The observed splitting patterns arise from spin-spin coupling between adjacent protons on the rings (³J_HH) and, to a lesser extent, coupling to the phosphorus atom (J_PH). In deuterated chloroform (B151607) (CDCl₃), the signals for the 20 protons of the cation in the closely related tetraphenylphosphonium chloride appear as complex multiplets around 7.92, 7.81, and 7.64 ppm. rsc.org A similar pattern is observed for other PPh₄⁺ salts. spectrabase.com

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~7.6-7.9 | Multiplet | Aromatic protons (ortho, meta, para) of P(C₆H₅)₄⁺ |

The ¹³C NMR spectrum provides further insight into the structure of the tetraphenylphosphanium cation. It displays four distinct signals corresponding to the four chemically different types of carbon atoms in the phenyl rings: the ipso-carbon (C1, directly bonded to phosphorus), the ortho-carbons (C2, C6), the meta-carbons (C3, C5), and the para-carbon (C4).

The signals are split into doublets due to coupling with the phosphorus-31 nucleus (¹J_PC, ²J_PC, ³J_PC, and ⁴J_PC). The ipso-carbon exhibits the largest coupling constant (¹J_PC), typically around 88-90 Hz, and its signal appears furthest downfield among the carbons not directly bonded to phosphorus. rsc.org The chemical shifts and coupling constants are sensitive indicators of the electronic environment around the phosphorus center.

| Carbon Position | Chemical Shift (δ) ppm (in CDCl₃) | P-C Coupling Constant (J) Hz |

|---|---|---|

| ipso (C1) | ~117.5 | ~89.5 (¹J_PC) |

| ortho (C2, C6) | ~134.5 | ~10.3 (²J_PC) |

| meta (C3, C5) | ~130.9 | ~12.9 (³J_PC) |

| para (C4) | ~135.8 | ~3.0 (⁴J_PC) |

Data derived from the closely related tetraphenylphosphonium chloride rsc.org

Phosphorus-31 NMR is a highly specific and sensitive technique for characterizing phosphorus-containing compounds. researchgate.net The ³¹P NMR spectrum of this compound shows a single, sharp resonance, confirming the presence of a single phosphorus environment. The chemical shift for the tetraphenylphosphanium cation is consistently found in the range of +23 to +25 ppm (relative to 85% H₃PO₄). rsc.orgspectrabase.com This characteristic chemical shift is a definitive indicator of the tetracoordinate phosphonium (B103445) center and is relatively insensitive to the nature of the counter-anion in solution, as demonstrated by the similar values observed for tetraphenylphosphanium chloride, bromide, and other salts. rsc.org

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

|---|---|---|---|

| ³¹P | ~23-25 | Singlet | P(C₆H₅)₄⁺ |

Electronic Spectroscopy Studies

Electronic spectroscopy is a vital tool for probing the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light. shu.ac.uk

The UV-Vis spectrum of this compound is primarily characterized by the electronic transitions within the tetraphenylphosphanium cation and the azide anion. The tetraphenylphosphanium cation typically exhibits absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the phenyl rings. These transitions involve the excitation of electrons from bonding (π) molecular orbitals to anti-bonding (π*) molecular orbitals. shu.ac.uk

The azide anion (N₃⁻) also contributes to the UV spectrum. The electronic transitions in the azide anion are well-documented and provide characteristic absorption bands. While specific UV-Vis data for this compound is not extensively detailed in the provided search results, related compounds containing the tetraphenylphosphanium cation show strong absorptions in the UV region. For instance, tetraphenylphosphonium hexaazidoarsenate(V) and other similar salts exhibit complex spectra due to the contributions of both the cation and the anion. nih.gov

| Compound/Ion | Absorption Maximum (λmax) | Transition Type | Reference |

|---|---|---|---|

| Tetraphenylphosphanium Cation | ~235 nm, ~260-270 nm (shoulders) | π → π* (phenyl rings) | rsc.org |

| Azide Anion (in solution) | ~230 nm | n → σ* | masterorganicchemistry.com |

Advanced Spectroscopic and Surface Characterization

Advanced spectroscopic techniques provide profound insights into the elemental and electronic structure of tetraphenylphosphonium azide. Methods such as X-ray Photoelectron Spectroscopy (XPS) and Electron Paramagnetic Resonance (EPR) are invaluable for characterizing the surface composition, oxidation states of constituent elements, and for detecting any transient radical species formed during chemical processes.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. micro.org.au When a sample is irradiated with a beam of X-rays, core-level electrons are ejected, and the kinetic energy of these photoelectrons is measured. micro.org.au The binding energy of the ejected electron can be calculated, which is characteristic of the element and its specific chemical environment or oxidation state. micro.org.au For tetraphenylphosphonium azide, XPS analysis is expected to confirm the presence of phosphorus, carbon, and nitrogen and provide details on their respective oxidation states.

Expected XPS Data for Tetraphenylphosphonium Azide:

Phosphorus (P 2p): The tetraphenylphosphonium cation, [P(C₆H₅)₄]⁺, would show a characteristic peak for phosphorus.

Carbon (C 1s): The carbon signal would originate from the phenyl rings of the cation.

Nitrogen (N 1s): The azide anion (N₃⁻) presents a unique XPS signature. Due to the linear arrangement of the nitrogen atoms [N⁻=N⁺=N⁻], the central nitrogen atom is in a different chemical environment and oxidation state compared to the two terminal nitrogen atoms. This results in two distinct peaks in the high-resolution N 1s spectrum with an expected area ratio of approximately 2:1. thermofisher.comazom.comnih.gov

Studies on other materials containing the azide group, such as perfluorophenylazide (PFPA), have identified and assigned these nitrogen peaks. The peak with the larger area, corresponding to the two outer nitrogen atoms, appears at a lower binding energy, while the peak for the single central nitrogen atom appears at a higher binding energy. nih.gov

Table 1: Expected Elemental Composition from XPS of Tetraphenylphosphonium Azide

| Element | Symbol | Atomic Component | Expected Presence |

|---|---|---|---|

| Carbon | C | Phenyl groups in cation | Yes |

| Nitrogen | N | Azide anion | Yes |

Table 2: High-Resolution N 1s XPS Data for Azide Groups in Related Compounds This table presents typical binding energy values for the nitrogen atoms in an azide group, as determined from studies on analogous compounds. nih.gov

| Assigned Nitrogen Atom(s) | Peak Assignment | Approximate Binding Energy (eV) | Expected Peak Area Ratio |

|---|---|---|---|

| Terminal Nitrogens (2N) | N 1s | ~402.1 | 2 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons, such as free radicals or transition metal ions. srce.hrnih.gov Since tetraphenylphosphonium azide is a diamagnetic salt, meaning all its electrons are paired, it is EPR-silent and will not produce a signal on its own.

However, EPR spectroscopy is a critical tool for studying the formation of radical intermediates that can be generated from the azide anion through processes like oxidation or photolysis. researchgate.netnih.gov The primary radical species formed from the one-electron oxidation of the azide anion (N₃⁻) is the azidyl radical (N₃•). researchgate.netnih.gov

The azidyl radical is highly reactive and short-lived. Therefore, its detection in solution is typically accomplished using a technique called spin trapping. nih.govmdpi.com This method involves adding a "spin trap" molecule, such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), to the reaction mixture. The spin trap reacts with the transient radical to form a much more stable paramagnetic spin adduct, which can be readily detected and characterized by EPR. nih.gov The EPR spectrum of the spin adduct provides characteristic hyperfine splitting constants that act as a fingerprint for the trapped radical. nih.gov For instance, the formation of the DMPO-N₃• adduct has been demonstrated in systems where azidyl radicals are generated. nih.gov

Table 3: Reported EPR Spin Trapping Data for the Azidyl Radical This table shows the hyperfine splitting constants for the DMPO-N₃• spin adduct, which is used to identify the presence of the azidyl radical intermediate. nih.gov

| Spin Adduct | Spin Trap | Trapped Radical | Hyperfine Splitting Constants (G) |

|---|

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| Tetraphenylphosphonium azide |

| Perfluorophenylazide (PFPA) |

Reactivity and Mechanistic Studies of Tetraphenylphosphanium Azide

Reactions Involving the Azide (B81097) Anion

The azide anion (N₃⁻) derived from tetraphenylphosphonium (B101447) azide is a potent nucleophile and a versatile functional group capable of undergoing a variety of chemical reactions. Its utility is central to the applications of the parent compound in synthetic chemistry.

The azide ion is an excellent nucleophile, a property attributed to the α-effect, where the presence of a lone pair on the atom adjacent to the nucleophilic center enhances its reactivity. masterorganicchemistry.com Despite being the conjugate base of a weak acid (hydrazoic acid, pKa ≈ 4.6), the azide ion's nucleophilicity surpasses that of many amines. masterorganicchemistry.com This high reactivity allows it to participate effectively in nucleophilic substitution reactions.

One of the most common applications of the azide ion's nucleophilicity is in Sₙ2 reactions with alkyl halides or sulfonates. This reaction provides a reliable method for the synthesis of primary amines, often proving superior to methods like the Gabriel synthesis. masterorganicchemistry.com The reaction proceeds with the displacement of a leaving group by the azide ion, followed by reduction of the resulting organic azide to the corresponding primary amine.

Furthermore, the azide ion can act as a nucleophile in nucleophilic acyl substitution reactions. masterorganicchemistry.com For instance, it readily reacts with acid chlorides or anhydrides to form acyl azides. masterorganicchemistry.com This transformation involves the initial attack of the azide ion on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the leaving group and form the acyl azide. masterorganicchemistry.com These acyl azides are valuable intermediates, particularly in the Curtius rearrangement for the synthesis of amines and isocyanates. masterorganicchemistry.com

Recent studies have also demonstrated the use of phosphine (B1218219) nucleophiles in Sₙ2 reactions with alkyl halides, providing another avenue for forming new carbon-heteroatom bonds. walisongo.ac.id The combination of nucleophilic substitution with subsequent cycloaddition reactions, known as "click chemistry," has also been explored. For example, benzylic bromides can undergo nucleophilic substitution with sodium azide, and the resulting benzyl (B1604629) azide can be trapped in situ with a terminal alkyne in a copper-catalyzed cycloaddition. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions Involving the Azide Ion

| Electrophile | Reaction Type | Product | Reference |

| Alkyl Halide/Sulfonate | Sₙ2 | Alkyl Azide | masterorganicchemistry.com |

| Acid Chloride/Anhydride | Nucleophilic Acyl Substitution | Acyl Azide | masterorganicchemistry.com |

| Benzylic Bromide | Sₙ2 | Benzyl Azide | nih.gov |

| Alkyl Halide | Sₙ2 | Phosphonium (B103445) Salt | walisongo.ac.id |

The azide group is a classic 1,3-dipole and readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, most notably alkynes, to form stable five-membered heterocyclic rings. wikipedia.orgyoutube.com This class of reactions, particularly the copper-catalyzed version, is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless in 2001 that emphasizes reactions with high yields, stereospecificity, and broad applicability. organic-chemistry.orgwikipedia.org

The thermal Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne often requires high temperatures and can produce a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.orgwikipedia.org However, the development of catalyzed versions of this reaction has significantly enhanced its utility and selectivity.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is arguably the most prominent click reaction. organic-chemistry.orgsigmaaldrich.cominterchim.fr It involves the reaction of an organic azide with a terminal alkyne in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govsci-hub.seresearchgate.net This reaction exhibits a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed version and proceeds with high regioselectivity to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov

The CuAAC reaction is highly tolerant of a wide range of functional groups and can be performed in various solvents, including water, over a broad pH range (4 to 12). organic-chemistry.orginterchim.frnih.gov This robustness makes it exceptionally suitable for bioconjugation and materials science applications. nih.govnih.gov The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. ijrpc.com The versatility of CuAAC has been demonstrated in the functionalization of complex molecules, including polyhydroxylated platforms like calixarenes and resorcinarenes. nih.gov

Table 2: Key Features of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description | Reference(s) |

| Catalyst | Copper(I) species | nih.govsci-hub.se |

| Reactants | Terminal alkyne and organic azide | organic-chemistry.orgsigmaaldrich.com |

| Product | 1,4-disubstituted 1,2,3-triazole | organic-chemistry.orgnih.gov |

| Regioselectivity | High (exclusively 1,4-isomer) | organic-chemistry.orgnih.gov |

| Rate Acceleration | 10⁷ to 10⁸ compared to uncatalyzed reaction | organic-chemistry.org |

| Conditions | Mild, often aqueous, wide pH tolerance | organic-chemistry.orginterchim.frnih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free click reaction that relies on the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative, to drive the reaction forward. magtech.com.cnjcmarot.com This method avoids the use of potentially toxic copper catalysts, making it particularly valuable for in vivo applications and the study of biological systems. jcmarot.comnih.gov

The reaction proceeds via a concerted [3+2] cycloaddition mechanism, similar to the Huisgen cycloaddition, and is driven by the release of enthalpy from the strained ring. jcmarot.comnih.gov The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with modifications to the ring, such as the introduction of fluorine atoms or the oxidation of an alcohol to a ketone, leading to increased reaction rates. magtech.com.cnnih.gov For instance, the biarylazacyclooctynone (BARAC) reagent exhibits exceptional reaction kinetics. magtech.com.cn SPAAC has been successfully employed for labeling biomolecules, such as glycans on the surface of living cells. magtech.com.cnnih.gov

Table 3: Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Reference(s) |

| Catalyst | Copper(I) | None (driven by ring strain) | organic-chemistry.orgmagtech.com.cnjcmarot.com |

| Alkyne | Terminal alkyne | Strained cyclic alkyne (e.g., cyclooctyne) | organic-chemistry.orgmagtech.com.cn |

| Toxicity | Potential cytotoxicity from copper | Generally considered more biocompatible | jcmarot.comthermofisher.com |

| Applications | Broad, including bioconjugation and materials science | Particularly suited for in vivo and biological applications | nih.govjcmarot.comnih.gov |

The Staudinger reaction, discovered by Hermann Staudinger and Jules Meyer in 1919, involves the reaction of an organic azide with a tertiary phosphine, such as triphenylphosphine (B44618), to form an iminophosphorane (aza-ylide). creative-biolabs.comwikipedia.orgthermofisher.com This reaction proceeds rapidly and in high yield. sigmaaldrich.comalfa-chemistry.com The initial step is the nucleophilic attack of the phosphine on the terminal nitrogen of the azide to form a phosphazide (B1677712) intermediate, which then undergoes cyclization and extrusion of dinitrogen to yield the iminophosphorane. wikipedia.orgalfa-chemistry.com

In an aqueous environment, the iminophosphorane intermediate is hydrolyzed to a primary amine and the corresponding phosphine oxide, a transformation known as the Staudinger reduction. wikipedia.orgorganic-chemistry.org This provides a mild and efficient method for the reduction of azides to amines.

A significant modification of this reaction is the Staudinger ligation, a powerful tool in chemical biology for the covalent linkage of molecules. thermofisher.comcreative-biolabs.com In this reaction, the phosphine reagent contains an electrophilic trap, typically an ester group, positioned ortho to the phosphorus atom. sigmaaldrich.com This trap intercepts the initially formed aza-ylide intermediate through an intramolecular cyclization, leading to a stable amide bond before hydrolysis can occur. creative-biolabs.comsigmaaldrich.com The high chemoselectivity and bioorthogonality of the azide and phosphine groups have made the Staudinger ligation invaluable for labeling biomolecules, such as glycans and proteins, and for developing drug delivery systems. thermofisher.comcreative-biolabs.comsigmaaldrich.com While highly effective, the in vivo application of Staudinger ligation can be limited by the stability of the phosphine reagents and the efficiency of the ligation in complex biological environments. nih.gov

Table 4: Key Aspects of the Staudinger Reaction and Ligation

| Reaction | Description | Key Intermediate | Final Product(s) | Reference(s) |

| Staudinger Reaction | Reaction of an azide with a phosphine. | Iminophosphorane (Aza-ylide) | Iminophosphorane | wikipedia.orgthermofisher.com |

| Staudinger Reduction | Staudinger reaction followed by aqueous hydrolysis. | Iminophosphorane | Primary amine and phosphine oxide | wikipedia.orgorganic-chemistry.org |

| Staudinger Ligation | Staudinger reaction with a phosphine containing an electrophilic trap. | Aza-ylide | Amide-linked conjugate | thermofisher.comcreative-biolabs.comsigmaaldrich.com |

Organic azides can serve as precursors to highly reactive nitrene intermediates upon thermal or photochemical decomposition, with concomitant loss of dinitrogen. nih.govrsc.org These nitrene species, which are neutral, monovalent nitrogen atoms with a sextet of electrons, can undergo a variety of insertion reactions.

Aryl nitrenes, for example, have the potential to react with double bonds to form aziridine (B145994) rings, which are important structural motifs in many natural products. purdue.edu However, aryl nitrenes are also prone to rearrangement reactions. purdue.edu Transition metal catalysis can be employed to control the reactivity of nitrenes and facilitate synthetically useful transformations. nih.govnih.gov For instance, transition metal complexes can catalyze nitrene transfer reactions, enabling the formation of C-N bonds and the synthesis of various nitrogen-containing heterocycles. nih.gov

The reaction of azides with isocyanides, mediated by transition metal catalysts, can lead to the formation of carbodiimides through a nitrene transfer process. nih.gov Furthermore, the insertion of nitrene units into phosphorus-element bonds has been observed in the reaction of organoazides with tetrel-functionalized heptaphosphide clusters. acs.org In these reactions, the azide loses dinitrogen, and the resulting [RN] unit inserts into the P–E (E = Si, Ge) bonds of the cluster in a stepwise manner. acs.org

Reduction of the Azide Group to Amine Functionality

The conversion of azides to primary amines is a fundamental transformation in organic synthesis. The azide group within the tetraphenylphosphonium azide salt can, in principle, be reduced to an amine, although the primary focus in the literature is often on the reduction of organic azides where the tetraphenylphosphonium cation might serve as a phase-transfer catalyst or be absent altogether. Several established methods are effective for this reduction.

Other reagents are also commonly employed for the reduction of azides. These include lithium aluminium hydride (LAH), sodium borohydride (B1222165) (NaBH₄), and catalytic hydrogenation over catalysts like palladium-on-carbon (Pd/C) or platinum oxide (PtO₂). mdma.ch A noteworthy method utilizes stannous chloride (SnCl₂) in methanol (B129727), which can reduce various organic azides to their corresponding amines in high yields, often within an hour at room temperature. mdma.ch For instance, benzyl azide is reduced to benzylamine (B48309) in 95% yield using this method. mdma.ch The reactivity in these reductions can be influenced by the electronic environment of the azido (B1232118) group. mdma.ch

The following table summarizes the reduction of various organic azides using stannous chloride, a reaction analogous to what could be applied to the azide moiety.

Table 1: Reduction of Organic Azides with Stannous Chloride

| Starting Azide | Reaction Time (h) | Yield (%) |

|---|---|---|

| CH₃(CH₂)₅CH₂N₃ | 1.0 | 85 |

| CH₃(CH₂)₈CH₂N₃ | 1.0 | 82 |

| Benzyl azide | 0.5 | 95 |

| Cinnamyl azide | 0.5 | 98 |

Data sourced from a study on the reduction of organic azides with stannous chloride in methanol. mdma.ch

Reactions Involving the Tetraphenylphosphanium Cation

In many reactions, the tetraphenylphosphonium ([Ph₄P]⁺) cation serves as a "spectator" or counter-ion, whose primary role is to provide a soluble and relatively non-coordinating cation for the azide anion (N₃⁻). Its large, lipophilic nature facilitates the dissolution of the azide salt in organic solvents, thereby making the azide anion available for reaction. An example of this is the synthesis of tetraphenylphosphonium hexaazidoarsenate(V), [Ph₄P][As(N₃)₆], where tetraphenylphosphonium azide could be a potential starting material or a related structure. In this context, the focus is on the chemistry of the resulting complex anion, [As(N₃)₆]⁻, with the [Ph₄P]⁺ cation simply balancing the charge. nih.gov The cation's lack of acidic protons and its steric bulk prevent it from interfering with the desired reaction of the anion.

Quaternary phosphonium salts, including tetraphenylphosphonium derivatives, are highly effective phase-transfer catalysts (PTC). alfachemic.comresearchgate.net These catalysts facilitate reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. nih.gov The phosphonium cation forms an ion pair with the reactant anion (in this case, azide) from the aqueous or solid phase and transports it into the organic phase where the reaction occurs. nih.gov

Phosphonium salts are often preferred over their ammonium (B1175870) counterparts for PTC due to their higher thermal stability, which is crucial for reactions requiring elevated temperatures. alfachemic.comphasetransfercatalysis.com For example, tetraphenylphosphonium phenolate (B1203915) has been used as a catalyst at temperatures between 250-300°C. phasetransfercatalysis.com In the context of azide reactions, a phase-transfer catalyst like a tetraphenylphosphonium salt would shuttle the azide anion into the organic phase to react with an organic substrate, for instance, in a nucleophilic substitution reaction. nih.govphasetransfercatalysis.com The choice of cation is important; for azide reactions, cations without methyl or ethyl groups are preferred to avoid the in-situ formation of small, potentially explosive alkyl azides. phasetransfercatalysis.com The high efficiency and stability of phosphonium salts make them valuable tools in green chemistry by enabling reactions under milder conditions and with reduced solvent usage. alfachemic.com

The tetraphenylphosphonium cation is instrumental in generating lipophilic, organic-soluble salts from a wide variety of inorganic and organometallic anions. This is achieved through metathesis or anion exchange reactions. By reacting an inorganic salt (e.g., sodium azide) or a complex metal halide with a tetraphenylphosphonium salt like tetraphenylphosphonium chloride, the desired anion pairs with the large [Ph₄P]⁺ cation. The resulting tetraphenylphosphonium salt is typically soluble in a range of organic solvents and can often be isolated as a crystalline solid.

A prime example is the synthesis of tetraphenylphosphonium hexaazidoarsenate(V), [Ph₄P][As(N₃)₆]. This compound was synthesized and structurally characterized, demonstrating the ability of the [Ph₄P]⁺ cation to stabilize a highly reactive and unusual binary azide species. nih.gov The formation of such a salt renders the [As(N₃)₆]⁻ anion amenable to study in non-aqueous media. This strategy is broadly applicable for isolating and studying the reactivity of numerous otherwise intractable anionic species.

Investigations into Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving azides have been a subject of significant research, particularly for the Staudinger reaction. While specific data for tetraphenylphosphonium azide is not abundant, studies on related systems provide valuable insights.

For the reaction of tri-iso-propylphosphine (P(iPr)₃) with 1-adamantyl azide (N₃Ad), which forms a phosphazide intermediate (R₃PN₃R'), thermodynamic and kinetic parameters have been measured. miami.edu The reaction to form the phosphazide is characterized by a negative enthalpy (exothermic) and a negative entropy of activation. miami.edu

Table 2: Thermodynamic and Kinetic Data for the Reaction of P(iPr)₃ with 1-Adamantyl Azide

| Parameter | Value | Unit |

|---|---|---|

| ΔH (Enthalpy of Reaction) | -18.7 ± 1.0 | kcal mol⁻¹ |

| ΔS (Entropy of Reaction) | -52.5 ± 2.0 | cal mol⁻¹ K⁻¹ |

| ΔH‡ (Enthalpy of Activation) | +12.0 ± 1.0 | kcal mol⁻¹ |

| ΔS‡ (Entropy of Activation) | -25.3 ± 1.2 | cal mol⁻¹ K⁻¹ |

Data from the study of the Staudinger reaction of trialkylphosphines with 1-adamantyl azide. miami.edu

The subsequent step, the loss of N₂ from the phosphazide intermediate, is highly exothermic, with an estimated enthalpy change (ΔH) of approximately -40 kcal mol⁻¹. miami.edu The rate of the Staudinger reaction is also highly dependent on the electronic nature of the substituents on the aryl azide; electron-withdrawing groups accelerate the reaction, while electron-donating groups slow it down. nih.gov For instance, the reaction involving an electron-deficient benzothiadiazole-based diazide is very fast, whereas the reaction with an electron-rich fluorene-based diazide is significantly slower. nih.gov

The enthalpy of formation for organic azides has also been determined. For crystalline 4-nitrophenyl azide, the standard enthalpy of formation (ΔfH⁰m) is (308.7 ± 4.3) kJ mol⁻¹, highlighting the endothermic nature of the azide functional group. doi.org

Exploration of Reaction Mechanisms and Intermediates

The reaction mechanisms involving the azide anion are diverse. One of the most well-studied is the Staudinger reaction . The mechanism begins with the nucleophilic addition of a phosphine to the terminal nitrogen atom of the azide. wikipedia.org This step forms a linear phosphazide intermediate (R₃P-N=N=N-R'). This intermediate then undergoes an intramolecular cyclization to form a four-membered ring (a phosphatriazene). This cyclic intermediate is unstable and rapidly loses a molecule of dinitrogen (N₂) to form an iminophosphorane (R₃P=NR'). nih.gov The iminophosphorane is the final product of the Staudinger reaction itself, but if water is present, it is readily hydrolyzed to produce a primary amine (R'NH₂) and a phosphine oxide (R₃P=O) in what is known as the Staudinger reduction. wikipedia.org

Another significant reaction of the azide anion is its cycloaddition with nitriles to form tetrazoles. The mechanism of this reaction has been a subject of debate. Density functional theory (DFT) calculations suggest a mechanism that involves a nitrile activation step, leading to an imidoyl azide intermediate, which then cyclizes to form the tetrazole ring. capes.gov.br The activation barriers for this process are strongly influenced by the electronic properties of the substituent on the nitrile. capes.gov.br

The azide-alkyne Huisgen cycloaddition is another cornerstone reaction, although it typically involves organic azides rather than an azide salt directly. Mechanistic studies, often aided by computational methods like metadynamics, continue to refine the understanding of the transition states and conformational factors that govern the reaction course. arxiv.org In all these reactions where tetraphenylphosphonium azide might be used as the azide source, the [Ph₄P]⁺ cation's role is generally to ensure the solubility and availability of the N₃⁻ anion in the organic reaction medium.

Probing High-Valent Iron-Imido Intermediates in Azide Reactions

The reaction of organic azides with iron complexes is a pivotal method for generating high-valent iron-imido species, which are key intermediates in powerful chemical transformations such as C-H bond amination and aziridination. The azide functional group serves as a "nitrene" precursor, transferring a nitrogen atom to the iron center.

Research has shown that treating a di-iron(II) complex, such as a sterically accessible tert-butyl-substituted dipyrrinato di-iron(II) chloride, with aryl azides leads to the formation of high-spin iron(III) species. nih.gov This transformation has been confirmed using techniques like ⁵⁷Fe Mössbauer spectroscopy. nih.gov Depending on the substituents on the aryl azide, different types of iron-imido intermediates can be isolated and characterized. nih.govharvard.edu

Two primary types of products have been identified through crystallographic characterization:

A bridging di-iron imido : This intermediate arises from reactions with aryl azides like 3,5-bis(trifluoromethyl)aryl azide. In this structure, the imido nitrogen bridges two iron centers. The two high-spin Fe(III) centers are weakly antiferromagnetically coupled through the bridging imido ligand, leading to an S = 0 ground state. nih.gov

These bridging imido complexes have proven to be competent reagents for N-group transfer, capable of aziridinating olefins like styrene (B11656) and aminating C-H bonds. nih.gov Mechanistic studies suggest that while the bridging imido is stable in the solid state, in solution, it can dissociate into a more reactive terminal iminyl species or directly facilitate HAA reactions itself. nih.gov In-situ monitoring has confirmed that the di-iron bridging imido is a catalytically competent intermediate in these transformations. nih.gov

**Table 1: Reactivity of Aryl Azides with a Di-iron(II) Complex ([(tBuL)FeCl]₂) **

| Aryl Azide Reactant | Resulting Iron Intermediate | Intermediate Description | Observed Reactivity |

|---|---|---|---|

| Aryl azide with ortho-isopropyl substituents | Terminal Iron Iminyl Radical ((tBuL)FeCl(•NC₆H₃-2,6-iPr₂)) | High-spin Fe(III) antiferromagnetically coupled to an iminyl radical (S=2) | Facile decomposition via intra- or intermolecular Hydrogen-Atom Abstraction (HAA) |

| 3,5-bis(trifluoromethyl)aryl azide | Bridging Di-iron Imido ([(tBuL)FeCl]₂(μ-NC₆H₃-3,5-(CF₃)₂)) | Two high-spin Fe(III) centers coupled through a bridging imido (S=0) | Competent N-group transfer to olefins (aziridination) and C-H bond amination |

Mechanistic Insights from Isotopic Labeling Studies

Isotopic labeling is a powerful technique to elucidate reaction mechanisms by tracking the position of specific atoms through a chemical transformation. rsc.org In the study of azide reactivity, ¹⁵N labeling is particularly valuable for understanding the fate of the nitrogen atoms during the formation of metal-imido intermediates and subsequent N-group transfer reactions. nih.govchemrxiv.org

Organic azides (R-N-N-N) have three distinct nitrogen atoms, typically denoted as α, β, and γ, starting from the atom bonded to the organic group (R-Nα-Nβ-Nγ). By selectively replacing one of these ¹⁴N atoms with its heavier, NMR-active isotope ¹⁵N, chemists can follow the path of the labeled atom. acs.org

The synthesis of site-specifically ¹⁵N-labeled azides is crucial for these studies. For instance, it is possible to synthesize γ-¹⁵N-labeled diazo-transfer reagents, such as triflyl azide (TfNN¹⁵N), by reacting triflyl hydrazine (B178648) (TfNHNH₂) with Na¹⁵NO₂. acs.org When this reagent reacts with a primary amine, it produces a β-¹⁵N-labeled azide (R-N-N¹⁵N-N). acs.org The ability to generate specific isotopomers is key, as it allows for unambiguous tracking. If a reaction between an iron complex and a β-¹⁵N-labeled aryl azide yields an iron-imido complex with the ¹⁵N label on the imido nitrogen (Fe=¹⁵N-Ar), it provides direct evidence that the central nitrogen of the azide is transferred to the metal.

This technique helps answer fundamental mechanistic questions:

Which nitrogen atom is transferred? Labeling confirms which of the three azide nitrogens becomes the imido ligand.

Is the azide-metal binding reversible? Scrambling of the ¹⁵N label between different nitrogen positions in the unreacted starting material could indicate a reversible coordination step prior to dinitrogen extrusion.

What is the mechanism of N-group transfer? Following the ¹⁵N label from the iron-imido intermediate to the final aminated or aziridinated product confirms that the intermediate is on the reaction pathway.

While direct ¹⁵N labeling studies specifically on tetraphenylphosphonium azide in iron-catalyzed reactions are not widely reported, the principles derived from studies with other organic azides and metal complexes are directly applicable. chemrxiv.orgbeilstein-journals.org The use of ¹⁵N NMR spectroscopy allows for the characterization of the metal-imido electronic structure, where the chemical shift can act as a descriptor for reactivity. chemrxiv.org

Reactivity in Coordination Chemistry and Complex Formation

In the context of coordination chemistry, the tetraphenylphosphonium ([PPh₄]⁺) cation, while often considered a simple counterion, plays a significant role in the crystallization and structure of extended networks. Its bulky, rigid, and well-defined tetrahedral shape allows it to act as a structure-directing agent, or template, influencing the topology of coordination polymers. unimelb.edu.auresearchgate.net

A clear example of this is seen in the synthesis of lanthanoid anilate coordination polymers. unimelb.edu.auresearchgate.net When [PPh₄]⁺ is used as the countercation with fluoranilate or chloranilate ligands, the resulting network topology is dependent on the specific lanthanoid ion used. unimelb.edu.au

With Lanthanum(III), a 3D diamondoid (dia) network is formed. unimelb.edu.auresearchgate.net

With the smaller Europium(III) and Dysprosium(III) ions, 2D square grid (sql) networks are obtained. unimelb.edu.auresearchgate.net

Table 2: Structure-Directing Effect of [PPh₄]⁺ in Lanthanoid Anilate Coordination Polymers

| Lanthanoid Ion | Anionic Ligand | Resulting Coordination Polymer Topology |

|---|---|---|

| La(III) | Fluoranilate / Chloranilate | 3D Diamondoid (dia) |

| Eu(III) | Fluoranilate / Chloranilate | 2D Square Grid (sql) |

| Dy(III) | Fluoranilate / Chloranilate | 2D Square Grid (sql) |

Computational Chemistry Investigations of Tetraphenylphosphanium Azide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the quantum mechanical properties of tetraphenylphosphonium (B101447) azide (B81097) at the atomic level. These calculations provide a fundamental understanding of the compound's stability and intermolecular forces.

Prediction of Electronic Structures and Anion-Cation Interactions

DFT calculations are employed to model the electronic structure of tetraphenylphosphonium azide, revealing the nature of the forces between the voluminous tetraphenylphosphonium ([P(C₆H₅)₄]⁺) cation and the linear azide (N₃⁻) anion. The interaction is predominantly electrostatic, driven by the attraction between the positively charged phosphorus center and the negatively charged azide ion.

Table 1: Calculated Electronic Properties of Tetraphenylphosphonium Azide Components

| Parameter | Tetraphenylphosphonium Cation ([P(C₆H₅)₄]⁺) | Azide Anion (N₃⁻) |

|---|---|---|

| Calculated Net Charge | +1 | -1 |

| Charge Distribution | Delocalized over P and phenyl rings | Distributed over three N atoms |

| Highest Occupied Molecular Orbital (HOMO) | Primarily located on phenyl rings | π-type orbital on N₃⁻ |

| Lowest Unoccupied Molecular Orbital (LUMO) | Primarily located on phenyl rings | σ*-type orbital on N₃⁻ |

Conformational Analysis of the Tetraphenylphosphonium Cation and Azide Anion

The conformational landscape of the tetraphenylphosphonium cation is complex due to the rotational freedom of the four phenyl rings around the phosphorus-carbon bonds. The cation typically adopts a distorted tetrahedral geometry. A common low-energy conformation involves a "sextuple phenyl embrace," where phenyl groups from adjacent cations interact in an edge-to-face manner, a significant supramolecular motif in its crystal structures. researchgate.net DFT calculations can map the potential energy surface associated with these rotations, identifying the most stable conformers. nih.gov

The azide anion is a simple linear triatomic species. Its conformational analysis is straightforward, but its orientation relative to the cation is crucial. In the solid state, the azide anion positions itself to maximize electrostatic interactions with the cation. Crystal structures of related tetraphenylphosphonium salts show the anion residing in cavities created by the packing of the large cations. researchgate.netnih.gov

Crystal Structure Prediction (CSP) Methodologies

Predicting the crystal structure of a flexible ionic compound like tetraphenylphosphonium azide from its chemical formula alone is a significant computational challenge. chem-soc.si Crystal Structure Prediction (CSP) methodologies combine search algorithms with energy calculations to identify plausible, low-energy crystal packings. chemrxiv.org

Modern CSP approaches often use a multi-step process. Initially, a global search is performed using an evolutionary algorithm or other sampling methods, generating thousands of potential crystal structures. mdpi.com The energies of these candidate structures are often first evaluated using computationally cheaper force fields and then refined with more accurate, but expensive, DFT calculations. chemrxiv.org For a salt like tetraphenylphosphonium azide, the challenge lies in accurately modeling both the intramolecular conformations of the flexible cation and the intermolecular packing forces. chem-soc.simdpi.com The successful prediction relies on an accurate description of both the strong electrostatic interactions and the weaker van der Waals forces that dictate the final crystal lattice. chemrxiv.org

Molecular Dynamics Simulations for Solution Behavior

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of tetraphenylphosphonium azide in various solvents. arxiv.org These simulations model the motions of ions and solvent molecules over time, providing insights into processes like solvation, ion pairing, and transport properties. nih.gov

In solution, the tetraphenylphosphonium cation and the azide anion can exist as solvent-separated ion pairs, contact ion pairs, or free ions, depending on the solvent's polarity and the concentration. researchgate.net MD simulations can quantify the relative stability of these species by calculating the potential of mean force for ion association. Simulations of azide ions in aqueous solutions have shown that the ion's vibrational frequencies are highly sensitive to its local environment, making it an excellent probe for hydrogen bonding and ion-pairing dynamics. researchgate.netchemrxiv.org The large, nonpolar surface of the tetraphenylphosphonium cation influences the local solvent structure, which in turn affects the dynamics of the anion. mdpi.com

Theoretical Studies of Reactivity and Reaction Pathways

Computational methods are essential for understanding the reactivity of tetraphenylphosphonium azide, particularly the decomposition of the energy-rich azide anion.

Energetics of Azide Decomposition and Nitrogen Extrusion

The thermal or photochemical decomposition of the azide anion to form a nitride species and dinitrogen (N₂) is a fundamental reaction of this functional group. wikipedia.orgnih.gov Theoretical studies, often using DFT, can map the reaction pathway and calculate the activation energy for this process. The decomposition is a key characteristic of energetic materials. mdpi.com

For the free azide anion, the decomposition involves significant electronic rearrangement and has a high energy barrier. In the context of tetraphenylphosphonium azide, the primary role of the cation is electrostatic stabilization. The large, non-coordinating [P(C₆H₅)₄]⁺ cation is not expected to participate directly in the chemical transformation of the azide anion. However, computational studies can investigate the influence of the crystal lattice environment or ion pairing in solution on the decomposition energetics. The energy released during the scission of the azide bond is considerable, often in the range of 90 kcal per mole of azide units. mdpi.com

Table 2: Theoretical Energetic Data for Azide Decomposition

| Reaction Pathway | Intermediate/Transition State | Calculated Activation Energy (Typical Range) |

|---|---|---|

| Thermal Decomposition | Azide Radical + N₂ | > 30 kcal/mol |

| Nitrogen Extrusion | Singlet/Triplet Nitrene + N₂ | Varies with substituents and environment |

Note: Values are representative and can vary significantly based on the specific chemical environment and computational method.

Computational Modeling of Click Chemistry Mechanisms

The azide functional group, a key component of tetraphenylphosphonium azide, is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgrsc.org This reaction is celebrated for its high yield, stereospecificity, and broad functional group tolerance, making it a powerful tool for chemical synthesis. organic-chemistry.orgnih.gov Computational chemistry, primarily using Density Functional Theory (DFT), has been instrumental in elucidating the intricate mechanism of the CuAAC reaction, providing insights that are not easily accessible through experimental means alone. organic-chemistry.orgmdpi.com

Computational studies have mapped out the reaction's energy landscape, identifying key intermediates and transition states. The generally accepted mechanism, supported by DFT calculations, involves several critical steps. organic-chemistry.orgatdbio.com Initially, the copper(I) catalyst coordinates to the alkyne. organic-chemistry.org DFT calculations have shown this step to be exothermic in water, which aligns with observed rate accelerations in aqueous media. organic-chemistry.org Following this, a σ-bound copper acetylide is formed. This intermediate then coordinates the azide, leading to the formation of a six-membered ruthenacycle-like transition state. organic-chemistry.orgatdbio.com The final step involves reductive elimination, which yields the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the catalyst. organic-chemistry.org

Molecular Electron Density Theory (MEDT) analysis has also been applied to study metal-catalyzed azide-alkyne cycloadditions, such as the silver-catalyzed variant (AgAAC). These studies reaffirm the zwitterionic-type mechanism and highlight the role of dinuclear metal-acetylide complexes, which can lead to lower activation energy barriers compared to mononuclear pathways. mdpi.com The insights from these computational models are crucial for optimizing reaction conditions and designing new, more efficient catalytic systems for click chemistry applications.

Table 1: Representative Calculated Energy Barriers for Steps in Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Note: The following data is representative of typical DFT calculations for the CuAAC mechanism and serves as an illustrative example. Actual values can vary significantly based on the specific substrates, catalyst, solvent, and computational method used.

| Reaction Step | Computational Method | Calculated Parameter | Energy (kcal/mol) | Reference |

| Alkyne & Azide Coordination to Cu(I) | DFT | Activation Free Energy (ΔG‡) | 13.8 | organic-chemistry.org |

| Formation of Six-Membered Intermediate | DFT | Activation Free Energy (ΔG‡) | 15.5 | organic-chemistry.org |

| Reductive Elimination to form Triazole | DFT | Activation Free Energy (ΔG‡) | -33.5 (relative to intermediate) | organic-chemistry.org |

| Uncatalyzed Cycloaddition | DFT | Activation Free Energy (ΔG‡) | 26.0 | organic-chemistry.org |

Simulations of Nitrene Formation and Reactivity

Tetraphenylphosphonium azide can serve as a precursor to the highly reactive nitrene intermediate (N) upon thermolysis or photolysis, which involves the extrusion of a dinitrogen molecule (N₂). nih.gov Computational simulations are essential for understanding the dynamics of nitrene formation and predicting its subsequent chemical behavior, which is often too rapid to be fully captured by experimental observation. diva-portal.org

Simulations, often employing multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) or time-dependent DFT, are used to model the photodissociation of the azide. nih.govdiva-portal.org These calculations can trace the electronic and structural changes as the C/P-N bond elongates and breaks, leading to the formation of the nitrene and N₂. diva-portal.org A key aspect of these simulations is determining the electronic state of the resulting nitrene. Nitrenes can exist in either a singlet state (with paired electrons) or a triplet state (with unpaired electrons), with the triplet often being the ground state. nih.govmdpi.comnsf.gov The multiplicity of the nitrene is critical as it dictates its reactivity pathways. diva-portal.org

Once formed, the simulated nitrene can undergo various transformations. Computational studies on phosphoryl and phosphinyl azides have detailed potential Curtius-like rearrangements, where a substituent migrates to the nitrogen atom. nih.gov DFT and high-accuracy methods like CBS-QB3 are used to calculate the activation free energies (ΔG‡) for these rearrangements versus competing bimolecular reactions. nih.gov For many phosphoryl nitrenes, the barrier for intramolecular rearrangement is found to be significantly higher than for intermolecular reactions, suggesting the nitrene is more likely to react with other molecules in the system. nih.gov These simulations provide a predictive framework for the synthetic utility of azides, allowing chemists to anticipate the products of nitrene-mediated reactions.

Table 2: Calculated Activation Energies for Azide Decomposition and Nitrene Rearrangement Note: This table presents data from computational studies on various organic and organophosphorus azides to illustrate the energy scales involved in nitrene formation and reaction. These values are highly dependent on molecular structure and the computational level of theory.

| Process | Compound Type | Computational Method | Calculated Parameter | Energy (kcal/mol) | Reference |

| Concerted Curtius-like Rearrangement | Dimethylphosphoryl Azide | CBS-QB3 | Activation Free Energy (ΔG‡) | 47.0 | nih.gov |

| Nitrene Formation | Dimethylphosphoryl Azide | CBS-QB3 | Activation Free Energy (ΔG‡) | 41.7 | nih.gov |

| Curtius-like Rearrangement from Nitrene | Singlet Dimethylphosphorylnitrene | CBS-QB3 | Activation Free Energy (ΔG‡) | 18.0 | nih.gov |

| Ring Expansion via Nitrene | 2-Azido-3,5-dichloropyridine | B3LYP/6-31G** | Activation Energy (Ea) | 9.2 | acs.org |

Applications of Tetraphenylphosphanium Azide in Synthetic and Materials Science

Utility in Organic Synthesis

The azide (B81097) functionality is a cornerstone of modern organic synthesis, prized for its ability to introduce nitrogen into molecules through a variety of reactions. While numerous azide-containing reagents are commercially available and extensively studied, tetraphenylphosphonium (B101447) azide's utility is more nuanced.

Synthesis of Heterocyclic Compounds from Azides

The synthesis of nitrogen-containing heterocycles is a vast and critical area of organic chemistry, with applications ranging from pharmaceuticals to materials. Azides are key precursors in the construction of these ring systems, most notably through 1,3-dipolar cycloaddition reactions to form triazoles and tetrazoles. mdpi.comresearchgate.net These reactions are foundational in "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.org

Despite the general importance of azides in this field, specific and detailed research findings on the use of tetraphenylphosphonium azide as a primary reagent or catalyst for the synthesis of a broad range of heterocyclic compounds are not widely reported in the scientific literature. While it can serve as an azide source, other reagents such as sodium azide and various organic azides are more commonly employed for these transformations. colab.wsnih.gov The choice of azide source often depends on factors like solubility, reactivity, and the specific reaction conditions, and in many standard applications, simpler inorganic azides or tailored organic azides are preferred.

Role in Combinatorial Synthesis and Peptide Modification

Combinatorial chemistry and peptide modification are powerful tools for drug discovery and the development of new biomaterials. The azide group is a valuable functional handle in these areas due to its bioorthogonal reactivity, particularly in the Staudinger ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. organic-chemistry.orgresearchgate.net These reactions allow for the precise and efficient labeling and conjugation of peptides and other biomolecules.

The common strategy involves the incorporation of azide-containing amino acids into peptide chains during solid-phase peptide synthesis (SPPS). organic-chemistry.org This creates a specific site for subsequent modification. While tetraphenylphosphonium azide could theoretically be used as an azide source for the synthesis of these specialized amino acids, the literature does not highlight it as a standard or preferred reagent for this purpose or for direct use in combinatorial libraries or peptide modification protocols. The focus in this field is typically on the reactivity of the azide integrated into the peptide backbone or side chain, rather than the specific counterion of the azide salt used in its initial introduction.

Application in Nitrogen-Containing Compound Formation

The formation of nitrogen-containing compounds is a fundamental pursuit in organic synthesis. Organic azides are versatile precursors for a wide array of nitrogenous functional groups. nih.gov For instance, they can be reduced to primary amines, undergo the Curtius rearrangement to form isocyanates, or serve as nitrene precursors for C-H amination reactions. nih.govrsc.org

As a source of the azide anion, tetraphenylphosphonium azide can, in principle, be used in nucleophilic substitution reactions to introduce the azide group into organic molecules, which can then be further transformed. The tetraphenylphosphonium cation can act as a phase-transfer catalyst, facilitating reactions between an organic phase and an aqueous or solid phase. researchgate.netcrdeepjournal.orgyoutube.com This property can be advantageous in certain synthetic contexts. However, detailed studies focusing specifically on tetraphenylphosphonium azide as a superior or unique reagent for the general formation of a wide range of nitrogen-containing compounds are not prevalent. More common reagents for azide introduction include sodium azide, often in conjunction with a phase-transfer catalyst, or other organic azides.

Contributions to Materials Science

The azide group's unique properties, including its high nitrogen content and ability to undergo "click" reactions, make it a valuable component in the design of advanced materials.

Development of High-Energy Materials Incorporating Azide Functionality

High-energy materials are substances that release large amounts of energy upon decomposition. The high nitrogen content of the azide group makes it an attractive functionality for the design of such materials, as the formation of highly stable dinitrogen gas (N₂) is a powerful thermodynamic driving force for energy release.

A review of the available scientific literature does not indicate that tetraphenylphosphonium azide is a significant or commonly used precursor in the development of high-energy materials. Research in this area tends to focus on the synthesis of molecules with a high density of azide groups or the incorporation of azides into specific molecular frameworks designed for energetic properties.

Precursor for Polymer Modification and Functionalization

The modification and functionalization of polymers are crucial for tailoring their properties for specific applications. The azide group is a powerful tool in polymer chemistry, enabling techniques such as polymer grafting and crosslinking through click chemistry and other azide-specific reactions. youtube.comresearchgate.net These methods allow for the creation of complex polymer architectures and the attachment of various functional molecules to polymer backbones.

While the principles of using azides for polymer modification are well-established, there is a lack of specific research in the scientific literature detailing the use of tetraphenylphosphonium azide as a key precursor for these applications. The focus is generally on incorporating azide functionalities directly into the polymer chain or using smaller, more reactive azide-containing molecules for grafting and crosslinking reactions.